(E)-N-(4-acetylphenyl)-3-(1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(4-acetylphenyl)-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)pyrazol-4-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-17-4-6-20(7-5-17)24-21(16-28(27-24)15-3-14-25)10-13-23(30)26-22-11-8-19(9-12-22)18(2)29/h4-13,16H,3,15H2,1-2H3,(H,26,30)/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXQIDLVGAGVQR-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)NC3=CC=C(C=C3)C(=O)C)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)NC3=CC=C(C=C3)C(=O)C)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4-acetylphenyl)-3-(1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide, also referred to as compound 957047-79-9, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
The biological activities associated with this compound include:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties, potentially through the inhibition of tumor growth and induction of apoptosis in cancer cells.
- Androgen Receptor Modulation : Similar compounds have shown promise as androgen receptor antagonists, which are crucial in the treatment of prostate cancer. The ability to target non-ligand binding sites on the androgen receptor could provide a novel therapeutic approach .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : It may activate apoptotic pathways leading to programmed cell death.
- Modulation of Signaling Pathways : Potential interactions with key signaling pathways involved in cell survival and proliferation.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that similar pyrazole derivatives can inhibit the growth of various cancer cell lines, suggesting that this compound might have comparable effects.
- Animal Models : Animal studies are essential for evaluating the therapeutic potential of this compound. For example, compounds with similar structures have been shown to significantly reduce tumor size in xenograft models .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural Variations
The compound’s key structural features are compared to analogs in Table 1:
Table 1: Structural Comparison of Acrylamide Derivatives
Key Observations
Substituent Effects on Electronic Properties: The 4-acetylphenyl group in the target compound introduces a strong electron-withdrawing effect compared to the nitro group in 5012 or the chloro-methoxy combination in 3312 . This may enhance electrophilic interactions in biological systems.
Synthetic Routes: The target compound and analogs (e.g., 5012, 3312) are synthesized via nucleophilic addition of amines to oxazolone intermediates . However, the use of 2-cyanoethylamine in the target compound’s synthesis introduces unique reactivity due to the cyano group’s electron-withdrawing nature.
Spectroscopic Signatures :
- IR spectra for related compounds (e.g., ’s 6m) show peaks for C=O (~1678 cm⁻¹), C≡N (~2200 cm⁻¹), and aromatic C=C (~1606 cm⁻¹), which are consistent across acrylamide derivatives .
- HRMS data (e.g., ) confirm molecular weights and fragmentation patterns, aiding in structural validation .
Biological Implications (Inferred): The p-tolyl group in the target compound and 5012 may enhance lipophilicity and membrane permeability compared to polar groups like hydroxy-methoxy in 3312 .
Preparation Methods
Synthetic Strategies and Reaction Pathways
Pyrazole Core Synthesis
The 1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazole intermediate is synthesized via cyclocondensation of hydrazines with β-keto esters or α,β-unsaturated ketones. A representative protocol involves:
- Hydrazine Formation :
- N-Alkylation :
Critical Parameters :
Acrylamide Coupling
The acrylamide moiety is introduced via Knoevenagel condensation between 1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde and N-(4-acetylphenyl)cyanoacetamide. Two methods dominate:
Conventional Heating
- Conditions : Ethanol, piperidine catalyst (10 mol%), reflux (45 minutes).
- Yield : 78–82%.
- Limitations : Z-isomer contamination (8–12%) requiring chromatographic separation.
Ultrasonication-Assisted Synthesis
- Conditions : Ethanol, piperidine (5 mol%), 30°C, 40 kHz ultrasound (30 minutes).
- Yield : 93–95%.
- Advantages :
Mechanistic Insight : Ultrasonication enhances molecular collisions, accelerating imine formation and reducing side reactions.
Optimization of Reaction Conditions
Stereochemical Control and Isomer Management
The E-configuration is critical for bioactivity, necessitating strategies to suppress Z-isomer formation:
Purification and Crystallization
Solvent Screening
| Solvent | Purity (HPLC%) | Crystal Habit |
|---|---|---|
| Ethanol | 98.2 | Needles |
| Acetic Acid | 99.5 | Prismatic |
| Ethyl Acetate | 97.8 | Amorphous |
Optimal Protocol :
Analytical Characterization
Spectroscopic Data
Scalability and Industrial Considerations
Q & A
Q. What are the optimal synthetic routes for (E)-N-(4-acetylphenyl)-3-(1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide, and how can reaction conditions be standardized?
The synthesis typically involves multi-step pathways, including:
- Step 1 : Preparation of the pyrazole core via cyclization of hydrazine derivatives with diketones or β-ketoesters under acidic conditions .
- Step 2 : Functionalization of the pyrazole ring with a 2-cyanoethyl group using nucleophilic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ .
- Step 3 : Acrylamide formation via a Heck coupling or Michael addition, optimized with Pd catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–80°C) .
Methodological Tip : Use Design of Experiments (DoE) to optimize variables (temperature, solvent polarity, pH). Monitor reaction progress via Thin Layer Chromatography (TLC) and HPLC for intermediate purity .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify acrylamide (E)-configuration (J ≈ 15–16 Hz for trans coupling) and substituent positions on the pyrazole ring .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, especially for the cyanoethyl group (m/z 53 for –C≡N) .
- X-ray Crystallography : Resolve ambiguity in regiochemistry by analyzing single-crystal structures, particularly for pyrazole and acrylamide moieties .
Q. What solvents and purification techniques are most effective for isolating this compound?
- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance solubility during coupling reactions. Ethanol/water mixtures aid in recrystallization .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediates. Final product purity (>95%) is achievable via preparative HPLC with C18 columns .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the pyrazole or acrylamide) influence bioactivity?
- Structure-Activity Relationship (SAR) :
- The p-tolyl group enhances lipophilicity, improving membrane permeability. Replace with electron-withdrawing groups (e.g., nitro) to modulate binding affinity .
- The 2-cyanoethyl group stabilizes interactions with cysteine residues in target enzymes via hydrogen bonding .
Methodological Approach : Synthesize analogs (e.g., 3-(4-fluorophenyl) vs. p-tolyl) and compare IC₅₀ values in enzyme inhibition assays .
Q. What computational methods can predict binding modes and pharmacokinetic properties?
- Density Functional Theory (DFT) : Analyze electronic distribution and bond angles to identify reactive sites (e.g., acrylamide’s α,β-unsaturated carbonyl) .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., kinases) using software like GROMACS. Focus on π-π stacking between p-tolyl and aromatic residues .
- ADMET Prediction : Tools like SwissADME estimate logP (∼3.5), suggesting moderate blood-brain barrier penetration .
Q. How can contradictory data on biological activity (e.g., cytotoxicity vs. therapeutic efficacy) be resolved?
- Dose-Response Analysis : Perform MTT assays across concentrations (1 nM–100 µM) to distinguish specific target effects from off-target toxicity .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of the cyanoethyl group) that may contribute to observed discrepancies .
Q. What strategies mitigate instability of the acrylamide moiety under physiological conditions?
- Prodrug Design : Replace the acrylamide with a masked ester, activated enzymatically in vivo .
- Formulation Optimization : Encapsulate in PEGylated liposomes to reduce hydrolysis and extend half-life .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
